

Using N-(2-methoxyphenyl)-2-nitrobenzamide as a SAR intermediate

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Compound of Interest

Compound Name: *N*-(2-methoxyphenyl)-2-nitrobenzamide

Cat. No.: B337505

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Application Note: **N-(2-methoxyphenyl)-2-nitrobenzamide** as a High-Value SAR Intermediate

Executive Summary: The "Linchpin" Strategy

In Structure-Activity Relationship (SAR) campaigns, **N-(2-methoxyphenyl)-2-nitrobenzamide** serves as a critical "linchpin" intermediate. Unlike terminal compounds, this molecule possesses latent reactivity that allows it to function as a divergence point for three distinct pharmacophore classes:

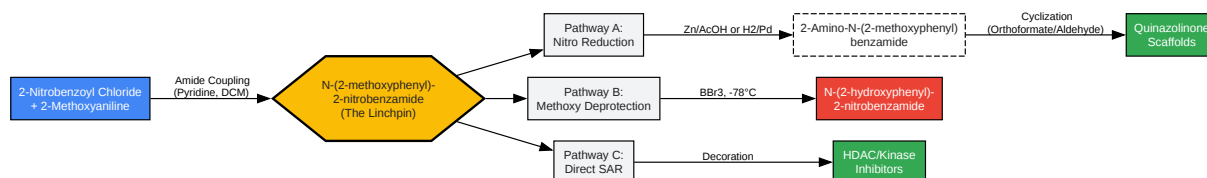
- Polysubstituted Benzamides: Via direct electrophilic substitution or methoxy-deprotection.
- Quinazolinones: Via nitro-reduction and subsequent cyclodehydration.
- Benzimidazoles: Via oxidative cyclization pathways.

This guide provides validated protocols for synthesizing this intermediate and deploying it to access these privileged scaffolds, specifically targeting kinases, histone deacetylases (HDACs), and G-protein coupled receptors (GPCRs).

Strategic Divergence & Mechanism

The utility of this intermediate lies in the ortho-nitro effect. The nitro group at the 2-position of the benzoyl ring is not merely a substituent; it is a "masked" nucleophile. Upon reduction to an amine, it interacts with the amide carbonyl to facilitate rapid heterocyclization. Simultaneously, the ortho-methoxy group on the aniline ring provides steric bulk and hydrogen-bond acceptance, features often required for pocket occupancy in enzymes like Smoothed (Smo) and DHFR.

Pathway Visualization



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Figure 1: The "Linchpin" workflow illustrating the divergence from the nitrobenzamide intermediate to three distinct chemical spaces.

Experimental Protocols

Protocol A: Synthesis of N-(2-methoxyphenyl)-2-nitrobenzamide

Rationale: This reaction uses a weak base (pyridine) to scavenge HCl without promoting side reactions on the nitro group.

Reagents:

- 2-Nitrobenzoyl chloride (1.2 equiv)

- 2-Methoxyaniline (o-Anisidine) (1.0 equiv)
- Pyridine (2.0 equiv)
- Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

- Preparation: In a flame-dried round-bottom flask, dissolve 2-methoxyaniline (10.0 mmol) in anhydrous DCM (30 mL).
- Base Addition: Add pyridine (20.0 mmol) and cool the mixture to 0°C using an ice bath.
- Acylation: Dropwise add a solution of 2-nitrobenzoyl chloride (12.0 mmol) in DCM (10 mL) over 15 minutes. Caution: Exothermic.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 15 hours. Monitor by TLC (Hexane:EtOAc 7:3).
- Workup: Quench with 1M HCl (50 mL) to remove excess pyridine. Extract the organic layer, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.[1]
- Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Water or Benzene to yield yellow crystals.
 - Target Yield: 75–85%
 - Melting Point: 95–96°C [1].[2]

Protocol B: Divergence to Quinazolinones (Reductive Cyclization)

Rationale: This two-step one-pot sequence first unmask the aniline and then traps it with a carbon electrophile to form the heterocycle.

Reagents:

- Intermediate from Protocol A (1.0 equiv)

- Zinc Dust (5.0 equiv)
- Glacial Acetic Acid (Solvent/Reagent)
- Triethyl Orthoformate (Cyclizing agent)

Step-by-Step:

- Reduction: Dissolve **N-(2-methoxyphenyl)-2-nitrobenzamide** (1.0 mmol) in glacial acetic acid (10 mL). Add Zinc dust (5.0 mmol) in portions. Stir at RT for 2 hours until the nitro group is fully reduced (color change from yellow to colorless).
- Filtration: Filter off the zinc residue through a Celite pad.
- Cyclization: To the filtrate (containing the 2-amino intermediate), add triethyl orthoformate (3.0 mmol).
- Reflux: Heat the mixture to reflux (100°C) for 4 hours.
- Isolation: Cool to RT and pour into ice water. The quinazolinone derivative will precipitate. Filter and wash with cold water.

Analytical Data & QC Parameters

To ensure the integrity of the intermediate before downstream processing, compare analytical data against these standards.

Parameter	Specification	Diagnostic Signal
Appearance	Yellow Crystalline Solid	Visual inspection. Darkening indicates amine oxidation.
¹ H NMR (CDCl ₃)	>98% Purity	δ 11.36 (br s, 1H, NH): Downfield shift confirms amide bond. δ 3.90 (s, 3H, OMe): Singlet for methoxy group.
IR Spectroscopy	Key Bands Present	1660–1680 cm ⁻¹ : Amide Carbonyl (C=O). 1520 & 1345 cm ⁻¹ : Nitro group (NO ₂) stretches.
LC-MS	[M+H] ⁺ = 273.08	Single peak. Impurities often include hydrolyzed 2-nitrobenzoic acid.

Biological Context & SAR Implications

When using this intermediate for SAR, consider the following structural impacts:

- The "Twist" Effect: Crystallographic data shows the nitro group is twisted ~40° out of the phenyl plane [1]. This non-planar conformation is critical for binding in pockets that cannot accommodate flat aromatic systems.
- Hydrogen Bonding: The amide NH forms an intramolecular hydrogen bond with the nitro oxygen (or the methoxy oxygen in reduced forms). This "locks" the conformation, reducing entropic penalty upon protein binding.
- Metabolic Stability: The ortho-methoxy group blocks metabolic hydroxylation at the 2-position, potentially improving the half-life (t_{1/2}) of the final drug candidate compared to unsubstituted analogs [2].

References

- Crystal Structure & Synthesis: Khan, E., et al. (2008). **N-(2-Methoxyphenyl)-2-nitrobenzamide**. Acta Crystallographica Section E. [[Link](#)]
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Sources

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